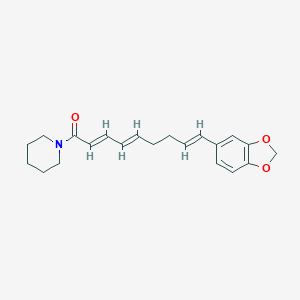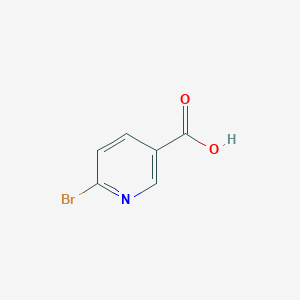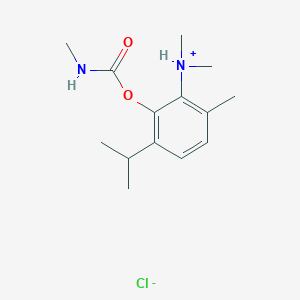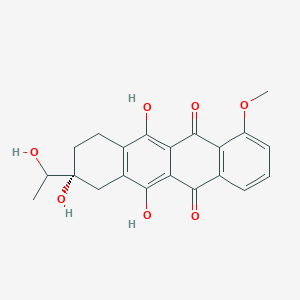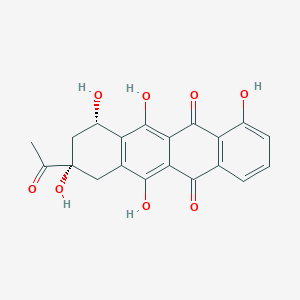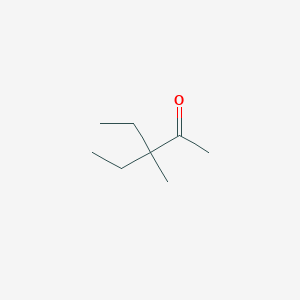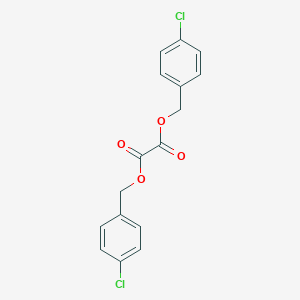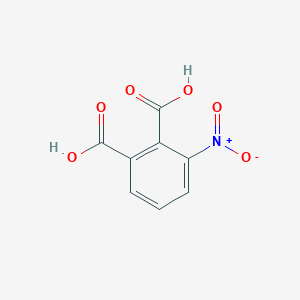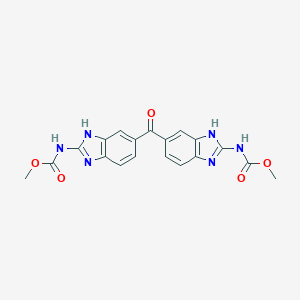
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone, also known as DBIK, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism Of Action
The mechanism of action of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. This inhibition leads to the disruption of the cytoskeleton and cell division, ultimately resulting in cell death. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been found to induce cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation. It has also been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has several advantages for lab experiments, including its low toxicity in normal cells, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapy with other anticancer agents. However, its limited solubility in aqueous solutions and its potential for off-target effects are significant limitations.
Future Directions
Future research on 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone should focus on improving its solubility and bioavailability, as well as exploring its potential for use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone and its potential applications in other areas, such as antifungal and antibacterial therapy.
Conclusion:
In conclusion, 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone is a promising compound with significant potential for use in cancer therapy and other areas. Its unique mechanism of action and low toxicity in normal cells make it an attractive candidate for further research and development. With continued research, 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone may prove to be a valuable addition to the arsenal of anticancer agents available to medical professionals.
Synthesis Methods
The synthesis of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone. The overall reaction can be represented as follows:
Scientific Research Applications
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has also been shown to possess antifungal and antibacterial properties.
properties
CAS RN |
102342-72-3 |
|---|---|
Product Name |
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone |
Molecular Formula |
C19H16N6O5 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl N-[6-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C19H16N6O5/c1-29-18(27)24-16-20-11-5-3-9(7-13(11)22-16)15(26)10-4-6-12-14(8-10)23-17(21-12)25-19(28)30-2/h3-8H,1-2H3,(H2,20,22,24,27)(H2,21,23,25,28) |
InChI Key |
LQKADLSGMTXSKB-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
Other CAS RN |
102342-72-3 |
synonyms |
2,2'-dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone compound 82-437 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



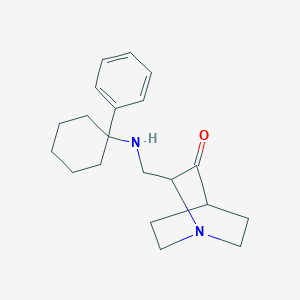

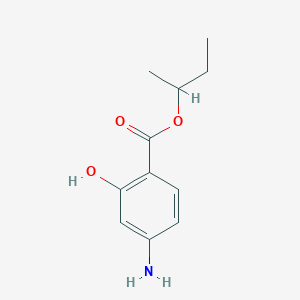
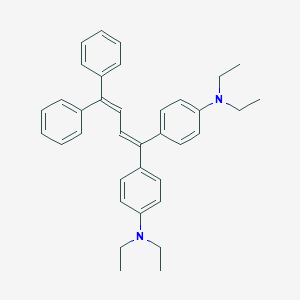
![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
